Terrein

説明

Terrein is a major secondary metabolite from Aspergillus terreus . It was first discovered in 1935 and its chemical structure was elucidated in the 1950s . Terrein has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells . In addition, terrein has anti-inflammatory properties in multiple cell lines , phytotoxicity , and antimicrobial activities .

Molecular Structure Analysis

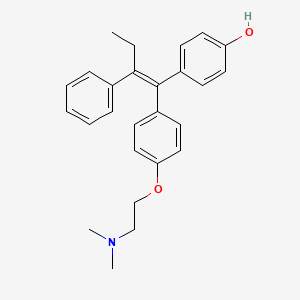

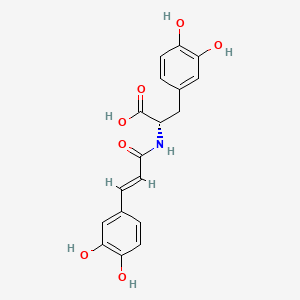

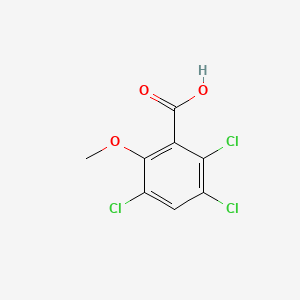

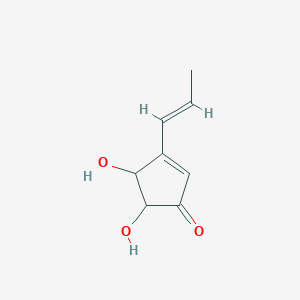

The molecular structure of Terrein is C8H10O3 . The molecular weight is 154.16 .

Chemical Reactions Analysis

The global regulator gene stuA, which was demonstrated to suppress the terrein synthesis, was deleted, leading to greatly enhanced production of terrein . LS-MS/MS analysis showed that deletion of StuA cause decreased synthesis of the major byproduct butyrolactones .

科学的研究の応用

Agriculture: Enhancing Crop Resilience to Drought Stress

Terrein has been identified as a potential biofertilizer that can significantly enhance plant growth, particularly under drought conditions . It stimulates seedling growth and increases both fresh and dry weight at low concentrations. This effect is especially pronounced in root growth, which is crucial for plant resilience during water scarcity. The application of terrein also influences the levels of phytohormones like GA3, IAA, and CTK, while reducing MDA content and boosting antioxidant enzyme activities . This suggests that terrein can mitigate the production of reactive oxygen species (ROS), thereby promoting healthier and more robust plant development.

Pharmaceutical Production: Large-Scale Bioactive Compound Synthesis

Terrein can be produced in large quantities by certain strains of the fungus Aspergillus terreus. One particular strain isolated from the Saudi coast of the Red Sea has shown the capacity for high-yield production of terrein . This holds significant promise for the pharmaceutical industry, where terrein’s bioactive properties can be harnessed for the development of new drugs and treatments.

Dermatology: Inhibition of Melanin Production

Research has demonstrated terrein’s ability to inhibit melanin production, which has direct applications in treating hyperpigmentation disorders . By regulating epidermal hyperplasia, terrein could be used in therapies for skin conditions that involve abnormal cell growth and pigmentation.

Oncology: Anti-Cancer Properties

Terrein exhibits anti-cancer properties, particularly in the context of head and neck cancers . It has shown inhibitory effects on the proliferation of cancer cells, suggesting its potential as an adjunct or alternative to conventional cancer therapies like cisplatin and fluorouracil .

Immunology: Anti-Inflammatory Activity

The compound has been found to possess anti-inflammatory activities, which could make it a valuable agent in the treatment of chronic inflammatory diseases . Its ability to modulate immune responses can lead to new therapeutic approaches for conditions characterized by inflammation.

Microbiology: Antimicrobial and Insecticidal Activities

Terrein also has antimicrobial properties, displaying strong activities against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus . Additionally, its insecticidal activities suggest it could be developed into treatments for controlling pest populations or diseases transmitted by insects .

作用機序

Target of Action

Terrein, a secondary bioactive fungal metabolite isolated from Aspergillus terreus, has been reported to possess strong anti-tumor activities . It targets multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells .

Mode of Action

Terrein exhibits its anti-tumor effects by dual targeting nature; tumor angiogenesis and cell proliferation . It inhibits the growth of various head and neck cancer cells . In addition, an in vivo experiment revealed that synthetic terrein inhibited a xenograft tumor growth in athymic mice . Immunohistochemical analysis revealed that expression of Ki-67, CD31, and ANG was down-regulated in synthetic terrein-treated tumors, compared to controls .

Biochemical Pathways

Terrein affects multiple biochemical pathways. It has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . The biosynthetic gene cluster for terrein has been identified, and its biosynthetic pathway has partially been elucidated by genetic and biochemical analysis .

Pharmacokinetics

It’s known that terrein is a microbial metabolite, and its production can be enhanced by optimizing the conditions of the producing fungus, aspergillus terreus . This suggests that the bioavailability of Terrein could be influenced by the conditions under which it is produced.

Result of Action

Terrein has been shown to have significant cytotoxic effects in A549 cells, a human lung cancer cell line . It attenuates the proliferation of A549 cells . Regarding its antimetastatic effects, terrein significantly inhibits A549 cell adhesion, migration, and invasion . In addition, terrein suppresses the angiogenic processes of A549 cells, including vascular endothelial growth factor (VEGF) secretion, capillary‑like tube formation, and VEGF/VEGFR2 interaction .

Action Environment

The action of Terrein can be influenced by environmental factors. For instance, Terrein has been shown to stimulate the growth of various agricultural plants under drought conditions . This suggests that the efficacy and stability of Terrein can be influenced by environmental conditions such as the presence of stress factors.

Safety and Hazards

特性

IUPAC Name |

(4S,5R)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOOPNKRBMHHEC-HZIBQTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=O)C(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=O)[C@@H]([C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017469 | |

| Record name | Terrein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

582-46-7 | |

| Record name | Terrein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terrein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I47HPE16N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。